molecular formula C17H18N2O4 B1208235 Tolmetin glycinamide CAS No. 87344-05-6

Tolmetin glycinamide

Cat. No. B1208235
CAS RN: 87344-05-6
M. Wt: 314.34 g/mol
InChI Key: IYNXNYQOVKPFMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tolmetin glycinamide involves chemical reactions starting from tolmetin or its derivatives. One approach to improve the synthesis of related compounds involves using tolmetin sodium as a starting material, reacting with isobutyryl chloride and glycine to obtain tolmetin glycinamide intermediates, which can then undergo further reactions for desired products (Dai Jun, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to tolmetin glycinamide, such as glycinamide itself, has been studied using various spectroscopic methods. For example, glycinamide has been successfully generated in the gas phase and analyzed using microwave spectroscopy, revealing a single structure stabilized by a hydrogen bond (E. Alonso et al., 2018).

Chemical Reactions and Properties

Tolmetin and its derivatives, including tolmetin glycinamide, participate in various chemical reactions. For instance, the reactivity of tolmetin glucuronide with human serum albumin was studied, showing how tolmetin can bind covalently to proteins, a property that could influence the behavior and efficacy of tolmetin glycinamide in biological systems (A. Ding et al., 1995).

Physical Properties Analysis

Understanding the physical properties of tolmetin glycinamide is crucial for its formulation and application. While specific studies on tolmetin glycinamide’s physical properties are scarce, research on related compounds provides insights into aspects like solubility, phase behavior, and interactions with biomolecules, which are relevant for drug development and application.

Chemical Properties Analysis

The chemical properties of tolmetin glycinamide, such as its reactivity, stability, and interactions with other molecules, are foundational for its potential use in pharmaceuticals. Studies on tolmetin and similar compounds highlight their ability to inhibit enzymes like prostaglandin synthetase, suggesting that tolmetin glycinamide could also exhibit interesting biological activities (R. Taylor & J. Salata, 1976).

Scientific Research Applications

1. Analytical Methods in Pharmacokinetics

Punnamch et al. (2010) developed a method for determining tolmetin and its metabolites, including tolmetin glycinamide, in plasma. This method is crucial for pharmacokinetic studies and bioequivalence research, as it accurately measures drug and metabolite concentrations in human plasma, which is essential for understanding the drug's behavior in the body (Punnamch, Loya, & M. Saraf, 2010).

2. Biophysical Interaction with Cell Membranes

Nunes et al. (2011) investigated the interaction of tolmetin with membrane mimetic models using biophysical techniques. This study is significant for understanding how tolmetin, including tolmetin glycinamide, interacts with biological membranes, which could be relevant for its mechanism of action and toxicity profile (Nunes, Brezesinski, Lopes, Lima, Reis, & M. Lúcio, 2011).

3. Chemical Synthesis and Production

Dai Jun (2008) focused on the improved synthesis of Amtolmetin Guacil, using Tolmetin glycinamide as an intermediate. This research is crucial for the pharmaceutical industry, as it optimizes the production process of a drug related to tolmetin glycinamide, potentially reducing costs and improving efficiency (Dai Jun, 2008).

4. Solubility and Drug Nanonization

Pishnamazi et al. (2020) studied the solubility of tolmetin in supercritical carbon dioxide, aiming at drug nanonization. Understanding the solubility of tolmetin, including tolmetin glycinamide, in different conditions is vital for developing new drug formulations with improved bioavailability and therapeutic efficacy (Pishnamazi, Zabihi, Sarafzadeh, Borousan, A. Marjani, Pelalak, & S. Shirazian, 2020).

5. Novel Drug Delivery Systems

Elsayed et al. (2022) explored the preparation of tolmetin sodium fast-dissolving tablets for treating rheumatoid arthritis. This research is relevant for tolmetin glycinamide as it provides insights into advanced drug delivery systems that could potentially be applied to tolmetin glycinamide for enhanced therapeutic effects (Elsayed, Aboelez, B. Elsadek, Sarhan, K. A. Khaled, A. Belal, A. Khames, Y. A. Hassan, Amany A. Abdel-Rheem, E. Elkaeed, M. Raafat, & Mahmoud M. Elsadek, 2022).

6. Pharmacokinetic Analysis and Anticonvulsant Activity

Sussan, Dagan, & M. Bialer (1999) conducted a pharmacokinetic analysis and evaluated the anticonvulsant activity of glycinamide derivatives. This research is crucial for understanding the potential therapeutic applications of tolmetin glycinamide in neurological conditions (Sussan, Dagan, & M. Bialer, 1999).

7. Intestinal Absorption and Oral Bioavailability

Rong et al. (2013) investigated the intestinal absorption of Amtolmetin Guacyl in rats, focusing on the role of efflux transporters. This study provides insights into how tolmetin glycinamide might be absorbed in the intestine, affecting its oral bioavailability (Rong, Xu, Zhang, Xiang, Li, & D. Liu, 2013).

Safety And Hazards

People who take NSAIDs such as Tolmetin may have a higher risk of having a heart attack or a stroke . These events may happen without warning and may cause death. This risk may be higher for people who take NSAIDs for a long time . NSAIDs such as Tolmetin may also cause ulcers, bleeding, or holes in the stomach or intestine .

properties

IUPAC Name

2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-3-5-12(6-4-11)17(23)14-8-7-13(19(14)2)9-15(20)18-10-16(21)22/h3-8H,9-10H2,1-2H3,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNXNYQOVKPFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236290
Record name Tolmetin glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolmetin glycinamide

CAS RN

87344-05-6
Record name Tolmetin glycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amtolmetin guacil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolmetin glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMTOLMETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RS348SV6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Loya, MN Saraf - J Bioequiv Availab, 2010 - researchgate.net
… tolmetin glycinamide from human plasma. The method involves extracting amtolmetin guacil, tolmetin sodium and tolmetin glycinamide … tolmetin sodium and tolmetin glycinamide. The co…
Number of citations: 6 www.researchgate.net
D Parthasarathi, C Gajendra, A Dattatreya… - J Bioequiv …, 2011 - researchgate.net
… Amtolmetin guacil is hydrolysed in the gastrointestinal tract and is absorbed predominantly as tolmetinglycinamide (TG). TG is metabolized to tolmetin (T) in the tissues, which is then …
Number of citations: 14 www.researchgate.net
M Lazzaroni, A Anderloni, GB Porro - European journal of …, 2001 - journals.lww.com
… 1) is chemically derived from the condensation of tolmetin with guayacol and glycine, and is hydrolysed into two active metabolites, tolmetin-glycinamide-5 and tolmetin. In-vitro and in-…
Number of citations: 20 journals.lww.com
KK Hotha, L Somerset - 2012 - academia.edu
Following oral administration of AMG to humans, it is absorbed completely and concentrated maximum in internal gastric wall and highest concentrations were attained at~ 2 h. AMG is …
Number of citations: 0 www.academia.edu
HK KUMAR - 2012 - researchgate.net
Following oral administration of AMG to humans, it is absorbed completely and concentrated maximum in internal gastric wall and highest concentrations were attained at~ 2 h. AMG is …
Number of citations: 0 www.researchgate.net
G Coruzzi, A Menozzi, G Dobrilla - Current Drug Targets …, 2004 - ingentaconnect.com
… of releasing NO ubiquitously, AMG generates NO only in the gastrointestinal tract, due to its peculiar pharmacokinetics: AMG, in fact, is rapidly converted to tolmetin-glycinamide by …
Number of citations: 46 www.ingentaconnect.com

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